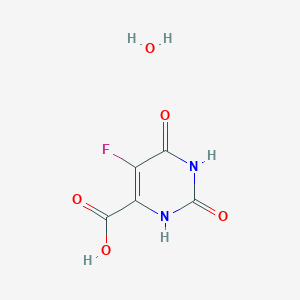

5-Fluoroorotic acid monohydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRRYMGPWQCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-70-8 | |

| Record name | 5-Fluoroorotic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 5-Fluoroorotic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of 5-Fluoroorotic acid (5-FOA), a fluorinated pyrimidine analog. Primarily utilized as a powerful selection agent in yeast genetics, the cytotoxic effects of its metabolites are also of significant interest in cancer research. This document details the metabolic activation, molecular targets, and cellular consequences of 5-FOA exposure, intended for researchers, scientists, and drug development professionals.

Introduction to 5-Fluoroorotic Acid

5-Fluoroorotic acid is a synthetic derivative of orotic acid, a precursor in the de novo pyrimidine biosynthesis pathway. While not inherently toxic, 5-FOA serves as a pro-drug that is metabolized intracellularly to potent cytotoxic compounds. Its primary application lies in the counter-selection of cells expressing the URA3 gene in Saccharomyces cerevisiae, which encodes orotidine-5'-phosphate decarboxylase.[1][2] This guide will dissect the biochemical transformations and subsequent molecular interactions that underpin the bioactivity of 5-FOA.

Metabolic Activation of 5-Fluoroorotic Acid

The biological activity of 5-FOA is contingent upon its conversion to fluorinated nucleotide analogs. This multi-step process is initiated by the enzymes of the pyrimidine biosynthesis pathway.

Step 1: Conversion to 5-Fluoroorotidine Monophosphate (5-FOMP)

5-FOA enters the de novo pyrimidine synthesis pathway where it is recognized as a substrate by orotate phosphoribosyltransferase (OPRT). In yeast, this enzyme is encoded by the URA5 and URA10 genes. OPRT catalyzes the transfer of a ribose-5-phosphate group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-FOA, yielding 5-fluoroorotidine monophosphate (5-FOMP).[3]

Step 2: Decarboxylation to 5-Fluorouridine Monophosphate (5-FUMP)

5-FOMP is subsequently decarboxylated by orotidine-5'-phosphate decarboxylase (ODC), the product of the URA3 gene in yeast, to form 5-fluorouridine monophosphate (5-FUMP).[3] This step is the basis for the use of 5-FOA in genetic selection; cells lacking a functional URA3 gene cannot produce 5-FUMP and are therefore resistant to the toxic effects of 5-FOA.

Step 3: Conversion to Cytotoxic Metabolites

5-FUMP serves as a precursor for the synthesis of two key cytotoxic metabolites:

-

5-Fluorodeoxyuridine Monophosphate (FdUMP): 5-FUMP can be converted to 5-fluorodeoxyuridine diphosphate (FdUDP) and subsequently dephosphorylated to FdUMP.

-

5-Fluorouridine Triphosphate (FUTP): 5-FUMP can be phosphorylated to 5-fluorouridine diphosphate (FUDP) and then to 5-fluorouridine triphosphate (FUTP).[4]

The metabolic activation pathway of 5-FOA is depicted in the following diagram:

Core Mechanisms of Action

The cytotoxicity of 5-FOA is mediated by the downstream actions of FdUMP and FUTP, which disrupt critical cellular processes.

Inhibition of Thymidylate Synthase and Disruption of DNA Synthesis

The primary mechanism of cytotoxicity stems from the potent inhibition of thymidylate synthase (TS) by FdUMP.[5][6] Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. FdUMP acts as a suicide inhibitor, forming a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[6] This irreversible inhibition leads to the depletion of the intracellular dTMP pool, which in turn results in an imbalance of deoxynucleotide triphosphates (dNTPs) and the cessation of DNA replication and repair. The "thymineless death" that ensues is a major contributor to the cytotoxic effects observed.

Incorporation into RNA and Disruption of RNA Function

The second major mechanism of action involves the incorporation of FUTP into various RNA species by RNA polymerases.[4] The presence of the fluorine atom in place of hydrogen at the 5-position of the uracil base alters the structure and function of the RNA molecules. This can lead to:

-

Inhibition of pre-rRNA processing: The maturation of ribosomal RNA can be impaired, affecting ribosome biogenesis and protein synthesis.

-

Disruption of mRNA and snRNA function: The incorporation of 5-FU into messenger RNA (mRNA) and small nuclear RNA (snRNA) can interfere with splicing and other post-transcriptional modifications, leading to the production of aberrant proteins.

Quantitative Data on 5-FOA and Metabolite Activity

The following tables summarize key quantitative data related to the biological activity of 5-FOA and its metabolites.

| Compound | Cell Line | IC50 | Reference |

| 5-Fluoroorotic acid | Plasmodium falciparum | 6.0 nM | |

| 5-Fluoroorotic acid | HT-1080 (Human Fibrosarcoma) | 0.9 µM | [7] |

| 5-Fluoroorotic acid | IMR-90 (Human Fetal Lung Fibroblast) | >10 µM | [7] |

| 5-Fluoroorotic acid | HeLa S3 (Human Cervical Cancer) | 1.2 µM | [7] |

| 5-Fluoroorotic acid | HL-60 (Human Promyelocytic Leukemia) | 1.0 µM | [7] |

| 5-Fluoroorotic acid | L-1210 (Mouse Lymphocytic Leukemia) | 10 µM | [7] |

| 5-Fluorouracil | Esophageal Squamous Carcinoma Cell Lines (Panel of 25) | 1.00 - 39.81 µM | [5] |

| FdUMP (prodrug) | FM3A (Mouse Mammary Carcinoma) | 0.022-3 nM | [8] |

| Enzyme | Substrate/Inhibitor | Km / Ki | Organism | Reference |

| Thymidylate Synthase | dUMP | 2.5 µM | Human | [9][10] |

| Thymidylate Synthase | dUMP | 3 µM | Mycobacterium tuberculosis | [9][10] |

| RNA Polymerase (E. coli) | 3'-azido, x-dATP (inhibitor) | 33 µM | Escherichia coli | [11] |

| RNA Polymerase (E. coli) | 3'-azido, x-dGTP (inhibitor) | 0.95 µM | Escherichia coli | [11] |

Cellular Signaling Pathways Affected by 5-FOA Metabolites

The cellular stress induced by the active metabolites of 5-FOA, particularly the DNA damage resulting from thymidylate synthase inhibition, triggers several signaling pathways.

p53 Signaling Pathway

Treatment with 5-fluorouracil (5-FU), the downstream metabolite of 5-FOA, leads to the activation of the p53 tumor suppressor protein.[12][13] This activation can occur through multiple mechanisms, including the stress signals generated by DNA damage and RNA disruption.[13] Activated p53 can then induce cell cycle arrest, allowing for DNA repair, or trigger apoptosis if the damage is too severe.[14] Some studies suggest that 5-FU can stimulate the entry of extracellular calcium, which, through calmodulin, leads to the phosphorylation and activation of p53.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 6. Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. RNA polymerase. Synthesis and kinetic inhibition by 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) derivatives of 5'-ATP and 5'-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Activation of p53 Gene Expression and Synergistic Antiproliferative Effects of 5-Fluorouracil and β-escin on MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of 5-Fluoroorotic Acid Monohydrate Selection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of 5-Fluoroorotic acid monohydrate (5-FOA) in genetic selection, a cornerstone technique in molecular biology and drug discovery. This document details the underlying biochemical mechanism, provides structured quantitative data, outlines detailed experimental protocols, and includes visual diagrams to facilitate understanding.

Core Principle: A Suicide Substrate for Counter-Selection

5-Fluoroorotic acid (5-FOA) is a powerful tool for the counter-selection of cells expressing the URA3 gene, particularly in the budding yeast Saccharomyces cerevisiae.[1][2] The principle hinges on the enzymatic conversion of the non-toxic 5-FOA into a highly toxic compound, leading to cell death. This process, often referred to as a "suicide substrate" mechanism, allows for the selection of cells that have lost the URA3 gene or in which its function has been inhibited.[3][4]

The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which plays a crucial role in the de novo biosynthesis of pyrimidine nucleotides by converting OMP into uridine monophosphate (UMP).[5] In the presence of 5-FOA, OMP decarboxylase catalyzes the conversion of 5-FOA into 5-fluorouracil (5-FU).[2][6] 5-FU is a potent thymidylate synthase inhibitor, and its incorporation into RNA and DNA leads to cytotoxicity and cell death.[7] Consequently, only cells lacking a functional URA3 gene (ura3 mutants) can survive and proliferate on media containing 5-FOA.[1][3]

This elegant selection system is not limited to yeast and has been adapted for use in other organisms, including bacteria and archaea, by targeting their respective URA3 orthologs, such as pyrF.[8]

Quantitative Data Summary

The efficacy of 5-FOA selection is influenced by factors such as the concentration of 5-FOA, the genetic background of the organism, and the specific experimental application. The following tables summarize key quantitative data related to 5-FOA selection.

| Parameter | Value | Organism/Context | Reference |

| Typical Concentration | 0.1% (w/v) or 1 g/L | Saccharomyces cerevisiae | [9][10] |

| Concentration Range | 0.3 to 1.0 g/L | Saccharomyces cerevisiae | [11] |

| Mutation Rate of URA3 (WT) | 7.3 x 10⁻⁹ per division | Saccharomyces cerevisiae | [1] |

| Mutation Rate of URA3 (high GC) | 4.9 x 10⁻⁸ per division | Saccharomyces cerevisiae | [1] |

| Phenotypic Mutation Rate to 5-FOA Resistance | 5.43 x 10⁻⁸ /genome/generation | Saccharomyces cerevisiae | [12] |

Table 1: Key Quantitative Parameters for 5-FOA Selection in S. cerevisiae

| Media Component | Concentration | Purpose | Reference |

| This compound | 1 g/L | Selective agent | [9][13] |

| Uracil | 50 mg/L | Supports initial growth of URA3+ cells before toxicity takes effect and reduces background | [11] |

| Yeast Nitrogen Base (without amino acids) | 6.7 g/L | Basal medium | [9] |

| Glucose (Dextrose) | 20 g/L | Carbon source | [9] |

| Drop-out supplement (lacking uracil) | As required | Provides necessary nutrients for auxotrophic strains | [4] |

| Agar | 20 g/L | Solidifying agent for plates | [9][13] |

Table 2: Typical Composition of 5-FOA Selection Medium for S. cerevisiae

Experimental Protocols

This section provides a detailed methodology for a common application of 5-FOA selection: plasmid shuffling in Saccharomyces cerevisiae. This technique is used to study the function of essential genes.[5][6][14]

Preparation of 5-FOA Selection Plates

-

Prepare Synthetic Complete (SC) medium : Prepare SC medium lacking uracil (SC-Ura) but containing all other necessary amino acids and nutrients.

-

Add 5-FOA and Uracil : To the SC-Ura medium, add this compound to a final concentration of 1 g/L and uracil to a final concentration of 50 mg/L.[9][11][13]

-

Dissolve and Sterilize : Gently heat and stir the medium to dissolve the components. Sterilize by autoclaving. Note: Some protocols recommend filter-sterilizing the 5-FOA solution separately and adding it to the autoclaved and cooled medium to avoid potential degradation, although 5-FOA is generally considered heat-stable.[4]

-

Pour Plates : Pour the sterile medium into petri dishes and allow them to solidify. Store the plates at 4°C in the dark.

Plasmid Shuffling Protocol

This protocol assumes the starting strain has a chromosomal deletion of an essential gene, which is complemented by a URA3-marked plasmid carrying a wild-type copy of the gene. A second plasmid, marked with a different selectable marker (e.g., LEU2), carries a mutant version of the essential gene.

-

Transformation : Transform the starting yeast strain with the LEU2-marked plasmid carrying the mutant allele of the essential gene.

-

Selection of Transformants : Plate the transformation mixture on SC medium lacking both uracil and leucine (SC-Ura-Leu) to select for cells that have taken up the new plasmid. Incubate at the appropriate temperature for 2-3 days until colonies appear.

-

Growth in Non-Selective Medium (Optional but Recommended) : Inoculate colonies from the SC-Ura-Leu plate into a liquid SC medium containing uracil but lacking leucine (SC-Leu). This step allows for the spontaneous loss of the URA3-marked plasmid without selective pressure.

-

5-FOA Counter-Selection : Plate serial dilutions of the culture from the previous step onto 5-FOA selection plates. Also, plate a dilution onto a rich medium like YPD to determine the total number of viable cells.

-

Incubation : Incubate the 5-FOA plates at the appropriate temperature for 3-5 days. Only cells that have lost the URA3-marked plasmid will be able to grow.

-

Verification : Pick colonies from the 5-FOA plate and streak them onto SC-Ura plates and SC-Leu plates. Colonies that grow on SC-Leu but not on SC-Ura have successfully lost the URA3 plasmid and retained the LEU2 plasmid carrying the mutant gene. Further molecular verification (e.g., PCR or sequencing) should be performed to confirm the presence of the mutant allele.

Mandatory Visualizations

Signaling Pathway of 5-FOA Selection

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]

- 3. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Study Essential Gene Functions by Plasmid Shuffling | Springer Nature Experiments [experiments.springernature.com]

- 6. Study Essential Gene Functions by Plasmid Shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Estimating the Per-Base-Pair Mutation Rate in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.zymoresearch.com [files.zymoresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Understanding 5-FOA Counter-Selection in Saccharomyces cerevisiae: A Technical Guide

For researchers, scientists, and professionals in drug development, Saccharomyces cerevisiae (baker's yeast) is a powerful model organism for genetic and molecular biology studies. A key technique in the yeast geneticist's toolkit is counter-selection, which allows for the selection against the presence of a particular gene. Among the most robust and widely used methods is 5-fluoroorotic acid (5-FOA) counter-selection, which leverages the biosynthesis of uracil. This guide provides an in-depth overview of the core principles, experimental protocols, and critical considerations for the successful application of 5-FOA counter-selection.

Core Principles: The URA3 Gene and the Uracil Biosynthesis Pathway

The 5-FOA counter-selection system hinges on the function of the URA3 gene in S. cerevisiae. This gene, located on chromosome V, encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase.[1][2] This enzyme is a crucial component of the de novo pyrimidine nucleotide biosynthesis pathway, catalyzing the conversion of OMP into uridine-5'-monophosphate (UMP), a precursor for all pyrimidine nucleotides.[2][3]

Yeast strains with a functional URA3 gene are prototrophic for uracil, meaning they can synthesize their own uracil and grow on media lacking it. Conversely, strains with a non-functional ura3 gene are auxotrophic for uracil and require its supplementation in the growth medium. This characteristic allows for both positive and negative selection.

The counter-selection is based on the metabolic conversion of 5-FOA. In URA3+ cells, OMP decarboxylase recognizes 5-FOA as a substrate and converts it into the toxic compound 5-fluorouracil (5-FU).[1][4] 5-FU is then further metabolized into 5-fluoro-deoxyuridine monophosphate (5-FdUMP), a potent inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis. The incorporation of 5-fluorouridine triphosphate (5-FUTP) into RNA also contributes to its toxicity. This leads to cell death in URA3+ strains when grown in the presence of 5-FOA. In contrast, ura3 mutant cells lack a functional OMP decarboxylase and therefore cannot convert 5-FOA into its toxic form, allowing them to grow on media containing 5-FOA, provided uracil is supplied.[5][6]

Quantitative Data Summary

The efficiency of 5-FOA counter-selection is influenced by several factors, including the concentration of 5-FOA, the pH of the medium, and the specific genetic background of the yeast strain. The following table summarizes key quantitative parameters for designing and troubleshooting 5-FOA-based experiments.

| Parameter | Recommended Value/Range | Notes |

| 5-FOA Concentration | 0.1% (1 g/L) | A standard concentration for general use.[7] May be adjusted based on the specific application and strain sensitivity.[7] |

| 0.05% - 0.15% | Lower concentrations (0.05%) may be used for sensitive assays, while higher concentrations (0.15%) can be employed for selecting against strong URA3 expression.[7][8] | |

| pH of Selection Medium | < 4.5 | 5-FOA uptake is pH-dependent, with optimal activity at acidic pH.[5] Standard recipes for 5-FOA plates often result in a pH of around 2.8.[5] Selection efficiency significantly decreases at pH values above 5.4.[5] |

| Uracil Supplementation | 20-50 mg/L | Essential for the growth of ura3 mutants on 5-FOA plates. |

| Spontaneous Mutation Frequency of URA3 | High | The URA3 gene has a relatively high frequency of spontaneous mutation, which can lead to a background of 5-FOA resistant colonies.[1][3] Verification of desired genetic modifications is crucial. |

| Alternative Resistance Mechanism | Mutations in URA6 | Recent studies have shown that mutations in the URA6 gene, which encodes uracil phosphoribosyltransferase, can also confer resistance to 5-FOA.[9][10] This is an important consideration when analyzing unexpected 5-FOA resistant clones.[9][10] |

Experimental Protocols

Preparation of 5-FOA Stock Solution

A 100x stock solution of 5-FOA can be prepared for convenient addition to media.

Materials:

-

5-Fluoroorotic acid monohydrate

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve 1 g of 5-FOA in 10 ml of DMSO to achieve a final concentration of 100 mg/ml.[6]

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store the stock solution at -20°C, protected from light.[6]

Preparation of 5-FOA Selection Plates

This protocol describes the preparation of 1 liter of synthetic complete (SC) medium containing 5-FOA.

Materials:

-

Yeast Nitrogen Base (without amino acids and ammonium sulfate)

-

Ammonium sulfate

-

Complete amino acid drop-out mix

-

Glucose (dextrose)

-

Uracil

-

5-FOA

-

Agar

-

Sterile water

Procedure:

-

In a 2 L flask, dissolve 1.7 g of Yeast Nitrogen Base (without amino acids and ammonium sulfate), 5 g of ammonium sulfate, and the appropriate amount of complete amino acid drop-out mix in 900 ml of sterile water.

-

Add 20 g of agar and autoclave for 20 minutes.

-

Allow the autoclaved medium to cool to 55-60°C in a water bath.

-

In a separate sterile container, dissolve 20 g of glucose, 50 mg of uracil, and 1 g of 5-FOA in 100 ml of sterile water. Gentle heating may be required to fully dissolve the 5-FOA.[5] Alternatively, add 10 ml of the 100x 5-FOA stock solution.[6]

-

Filter-sterilize the glucose/uracil/5-FOA solution and add it to the cooled agar medium.

-

Mix gently but thoroughly and pour the plates.

-

Store the plates at 4°C, protected from light.

5-FOA Counter-Selection Experiment

This protocol outlines a general procedure for selecting for the loss of a URA3-marked plasmid.

Materials:

-

Yeast strain carrying a URA3-marked plasmid

-

YPD liquid medium

-

Sterile water

-

5-FOA selection plates

-

Synthetic complete medium plates lacking uracil (SC-Ura)

-

YPD plates

Procedure:

-

Inoculate a single colony of the yeast strain into 5 ml of YPD liquid medium and grow overnight at 30°C with shaking.

-

The next day, dilute the overnight culture in sterile water to a concentration of approximately 10^6 cells/ml.

-

Plate 100 µl of the cell suspension onto a 5-FOA selection plate.

-

To determine the total number of viable cells, prepare serial dilutions of the cell suspension (e.g., 10^-3, 10^-4) and plate 100 µl onto YPD plates.

-

Incubate all plates at 30°C for 2-4 days.

-

Colonies that grow on the 5-FOA plates are potential candidates that have lost the URA3-marked plasmid.

-

To verify the loss of the plasmid, pick individual colonies from the 5-FOA plate and patch them onto a fresh YPD plate, an SC-Ura plate, and another 5-FOA plate.

-

Incubate the verification plates at 30°C for 1-2 days.

-

True candidates will grow on the YPD and 5-FOA plates but will not grow on the SC-Ura plate.

Visualizations

Uracil Biosynthesis Pathway in S. cerevisiae

Caption: The de novo uracil biosynthesis pathway in S. cerevisiae.

Mechanism of 5-FOA Counter-Selection

Caption: The mechanism of 5-FOA toxicity in URA3+ cells and survival in ura3- cells.

Experimental Workflow for 5-FOA Counter-Selection

Caption: A typical experimental workflow for 5-FOA counter-selection.

Troubleshooting and Considerations

-

High Background: A high number of colonies on 5-FOA plates can be due to spontaneous mutations in the URA3 gene.[1][3] If the background is excessively high, consider optimizing the 5-FOA concentration or using a strain with a lower spontaneous mutation rate.

-

No Growth on 5-FOA: If no colonies appear on the 5-FOA plates, it could be due to inefficient loss of the URA3 marker. Ensure that the cells have undergone sufficient growth in non-selective medium to allow for plasmid loss. Also, verify the composition and pH of the 5-FOA medium.

-

"Leaky" Phenotype: Some colonies may show slow growth on both 5-FOA and SC-Ura plates. This could be due to gene conversion events or the presence of a mixed population of cells. Re-streaking for single colonies is recommended.

-

Media Composition: The use of rich media like YPD for 5-FOA selection is generally discouraged as it contains uracil, which can compete with 5-FOA and reduce the selection stringency.[11]

-

Verification is Key: Due to the possibility of spontaneous mutations and other genetic events, it is crucial to verify the desired genetic modification in 5-FOA resistant colonies using methods such as PCR, sequencing, or functional assays.[1]

By understanding the underlying principles and adhering to carefully designed protocols, researchers can effectively harness the power of 5-FOA counter-selection for a wide range of applications in Saccharomyces cerevisiae, from plasmid shuffling and gene replacement to the study of gene function and drug discovery.

References

- 1. URA3 - Wikipedia [en.wikipedia.org]

- 2. URA3 | SGD [yeastgenome.org]

- 3. Part:BBa K2407301 - parts.igem.org [parts.igem.org]

- 4. zymoresearch.com [zymoresearch.com]

- 5. usbio.net [usbio.net]

- 6. goldbio.com [goldbio.com]

- 7. A yeast genetic system for selecting small molecule inhibitors of protein–protein interactions in nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. 5-FOA selection - Cell Biology [protocol-online.org]

An In-depth Technical Guide on the Core Role of the URA3 Gene in 5-FOA Sensitivity

Abstract

The URA3 gene, primarily from Saccharomyces cerevisiae, is a cornerstone of molecular biology and genetics, serving as a powerful selectable marker. Its product, Orotidine-5'-phosphate (OMP) decarboxylase, is essential for the de novo biosynthesis of pyrimidines.[1] Crucially, this enzyme also confers sensitivity to the compound 5-fluoroorotic acid (5-FOA). Cells expressing a functional URA3 protein metabolize 5-FOA into the toxic antimetabolite 5-fluorouracil, leading to cell death.[2][3] This unique property allows for a potent counterselection strategy, enabling researchers to easily select for cells that have lost the URA3 gene. This guide details the biochemical mechanisms underlying this sensitivity, presents quantitative data on its application, provides detailed experimental protocols for 5-FOA counterselection, and offers visual diagrams of the key pathways and workflows.

The Biochemical Basis of URA3 and 5-FOA Interaction

The URA3 gene encodes Orotidine-5'-phosphate (OMP) decarboxylase, an enzyme that catalyzes the sixth step in the de novo pyrimidine biosynthesis pathway: the conversion of Orotidine-5'-phosphate (OMP) into Uridine-5'-monophosphate (UMP).[1] UMP is a precursor for all pyrimidine nucleotides required for RNA and DNA synthesis. Consequently, in the absence of external uracil, a functional URA3 gene is essential for cell viability, making it an excellent positive selectable marker.[4]

The utility of URA3 in counterselection stems from its interaction with 5-fluoroorotic acid (5-FOA), a fluorinated analog of the natural substrate precursor, orotic acid.[5] In cells with a functional URA3 enzyme, 5-FOA is processed through the pyrimidine biosynthetic pathway. It is first converted to 5-fluoroorotidine monophosphate (5-FOMP). The URA3-encoded OMP decarboxylase then decarboxylates 5-FOMP into 5-fluorouridine monophosphate (5-FUMP).[6] The toxicity of 5-FOA arises from the subsequent metabolism of 5-FUMP into two cytotoxic compounds[5]:

-

5-fluorouridine triphosphate (5-FUTP): This compound is incorporated into RNA, disrupting its structure and function.

-

5-fluorodeoxyuridine monophosphate (5-FdUMP): This molecule is a potent inhibitor of thymidylate synthase, an enzyme critical for the de novo synthesis of dTMP. This inhibition leads to a depletion of thymidine nucleotides, stalling DNA replication and repair, ultimately causing "thymineless death".[7]

Therefore, cells expressing URA3 are sensitive to 5-FOA, while ura3 mutant cells, which cannot catalyze the formation of the toxic 5-FUMP, are resistant and can grow in the presence of 5-FOA (provided the medium is supplemented with uracil).[5][8]

Quantitative Data in 5-FOA Counterselection

The effectiveness of 5-FOA counterselection is dependent on several factors, including the concentration of 5-FOA, the genetic background of the yeast strain, and the specific experimental goals.

Table 1: Typical Concentrations of 5-FOA for Counterselection

| Application | 5-FOA Concentration | Purpose | Reference(s) |

| Plasmid Curing / Shuffle | 1 g/L (0.1%) | Standard selection for complete loss of URA3 function. | [9][10] |

| Selection of Primary Repeat Expansions | 1 g/L (0.1%) | Selects for events that severely reduce URA3 expression. | [11] |

| Selection of Deletions/Point Mutations | 1.5 g/L (0.15%) | A higher concentration for selecting stronger inactivating events. | [11] |

| Reverse Two-Hybrid Assays | 0.5 - 1 g/L (0.05% - 0.1%) | Concentration must be optimized to detect subtle changes in URA3 expression. | [12] |

Table 2: Example Growth Data of I. javanica Strains

This table presents data adapted from a study on Isaria javanica, demonstrating the impact of ura3 deletion on growth and 5-FOA sensitivity.

| Strain | Relevant Genotype | Growth on PDAU (Spores/cm²) | Growth on 5-FOA Medium |

| Wild-Type | Ijura3+ | 4.63 × 10⁶ | No |

| ΔIjura3 | Ijura3Δ | 4.46 × 10⁶ | Yes |

| ΔIjura3::ura3 (Complemented) | Ijura3Δ::Ijura3+ | 4.69 × 10⁶ | No |

| Data adapted from Wei et al., 2023.[13] PDAU is Potato Dextrose Agar supplemented with Uracil. |

The data clearly shows that deletion of the ura3 gene does not significantly impact normal growth (conidial production) but confers complete resistance to 5-FOA.[13] Reintroduction of the gene restores sensitivity.

Experimental Protocols

The following is a generalized protocol for plasmid curing using 5-FOA counterselection in S. cerevisiae.

Materials

-

Yeast strain containing a URA3-marked plasmid.

-

YPD Medium (Yeast Extract Peptone Dextrose).

-

SC-ura Medium (Synthetic Complete medium lacking uracil).

-

5-FOA Medium (SC medium supplemented with 1 g/L 5-FOA and 50 mg/L uracil).[10]

-

Sterile water, plates, and incubator.

Protocol

-

Initial Culture: Inoculate a single colony of the yeast strain from a selective plate (e.g., SC-ura) into 5 mL of liquid YPD medium. Incubate overnight at 30°C with shaking. This non-selective growth phase allows for the spontaneous loss of the plasmid.[10]

-

Plating on 5-FOA:

-

Prepare serial dilutions of the overnight culture in sterile water (e.g., 10⁻³, 10⁻⁴, 10⁻⁵).

-

Plate 100-200 µL of the appropriate dilutions onto 5-FOA plates. The goal is to obtain several hundred well-separated colonies.

-

As a control, plate a higher dilution (e.g., 10⁻⁶) onto a YPD plate to calculate the total number of viable cells.

-

-

Incubation: Incubate the plates at 30°C for 2-5 days. Colonies that appear on the 5-FOA plates are composed of cells that have lost the URA3 plasmid and are therefore resistant.[10]

-

Verification of Plasmid Loss:

-

Pick several individual colonies from the 5-FOA plate.

-

Patch or streak these colonies onto two different plates: a YPD plate (or SC+uracil) and an SC-ura plate.

-

Incubate these verification plates at 30°C for 1-2 days.

-

Cells that have successfully lost the plasmid will grow on the YPD plate but will fail to grow on the SC-ura plate.[10][14] This confirms both the viability of the yeast and the loss of the uracil prototrophy conferred by the plasmid.

-

References

- 1. Part:BBa K3570013 - parts.igem.org [parts.igem.org]

- 2. Adaptation of the Yeast URA3 Selection System to Gram-Negative Bacteria and Generation of a ΔbetCDE Pseudomonas putida Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. URA3 | SGD [yeastgenome.org]

- 4. Solved In yeast cells, the Ura3 gene encodes an enzyme that | Chegg.com [chegg.com]

- 5. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A common telomeric gene silencing assay is affected by nucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. files.zymoresearch.com [files.zymoresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A yeast genetic system for selecting small molecule inhibitors of protein–protein interactions in nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. transformation and counter selection of yeast mutants - Molecular Cloning [protocol-online.org]

5-Fluoroorotic Acid Monohydrate: A Comprehensive Technical Guide for Yeast Genetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-Fluoroorotic acid (5-FOA), a crucial selective agent in the field of Saccharomyces cerevisiae (yeast) genetics. We will delve into its mechanism of action, its interplay with the pyrimidine biosynthetic pathway, and its practical applications in common yeast genetic techniques. This document will serve as a foundational resource, offering detailed experimental protocols and quantitative data to facilitate the successful implementation of 5-FOA-based methodologies in your research.

The Principle of 5-FOA Counter-Selection: A Tale of Two Fates

At the heart of 5-FOA's utility lies its role as a counter-selective agent, enabling researchers to select for yeast cells that have lost a specific gene, namely URA3. The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, a key player in the de novo synthesis of pyrimidine ribonucleotides.[1][2]

In its normal function, OMP decarboxylase catalyzes the conversion of OMP into uridine-5'-monophosphate (UMP), an essential precursor for RNA and DNA synthesis.[1] This allows yeast cells with a functional URA3 gene (URA3+) to grow on media lacking uracil.

However, the introduction of 5-FOA, a fluorinated analog of orotic acid, dramatically alters the landscape.[3] In URA3+ cells, OMP decarboxylase recognizes 5-FOA and converts it into the toxic compound 5-fluorouracil (5-FU).[2][4] 5-FU is subsequently metabolized into fluorinated nucleotides that are incorporated into RNA and DNA, leading to inhibition of essential cellular processes and ultimately, cell death.[4][5]

Conversely, yeast cells that lack a functional URA3 gene (ura3- mutants) are unable to convert 5-FOA into its toxic counterpart.[6] Consequently, these cells are resistant to the toxic effects of 5-FOA and can survive and proliferate on media containing this compound, provided that the media is supplemented with uracil to bypass the defunct de novo pathway. This powerful principle of positive and negative selection makes URA3 an invaluable genetic marker.[2]

The Pyrimidine Biosynthetic Pathway and 5-FOA's Mechanism of Action

To fully grasp the function of 5-FOA, it is essential to understand its context within the pyrimidine biosynthetic pathway in S. cerevisiae. This metabolic route is responsible for the synthesis of pyrimidine nucleotides, which are vital for nucleic acid synthesis.

The pathway involves a series of enzymatic steps, with the URA3 gene product, OMP decarboxylase, catalyzing a critical decarboxylation reaction.[1][7] The simplified pathway relevant to 5-FOA selection is illustrated below.

Figure 1: Mechanism of 5-FOA toxicity in yeast.

Quantitative Data for Experimental Design

The successful application of 5-FOA selection hinges on using appropriate concentrations in growth media. The following table summarizes key quantitative data for the use of 5-FOA monohydrate in yeast genetics.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₃FN₂O₄·H₂O | [6] |

| Molecular Weight | 192.1 g/mol | [6] |

| Purity | ≥98% | [6][8] |

| Typical Concentration in solid media | 0.3 to 1.0 g/L (300 to 1000 µg/mL) | [4][9] |

| Storage of Powder | -20°C, protected from light | [10][11] |

| Storage of Stock Solution (in DMSO) | -20°C (stable for at least 6 months) | [5][6] |

| Solubility | Soluble in DMSO; slightly soluble in water (solubility increases with heat) | [6] |

Key Experimental Protocols

5-FOA is a cornerstone of several fundamental yeast genetic techniques. Below are detailed protocols for two common applications: plasmid shuffling and selection of ura3 mutants.

Plasmid Shuffling

Plasmid shuffling is a powerful technique used to study essential genes.[12][13] It allows for the introduction of mutated versions of an essential gene on a second plasmid while simultaneously selecting for the loss of the original plasmid carrying the wild-type gene.

Figure 2: Experimental workflow for plasmid shuffling.

Protocol:

-

Strain Preparation: Begin with a yeast strain where the chromosomal copy of the essential gene is deleted. This strain is kept viable by a plasmid carrying the wild-type version of the gene and the URA3 selectable marker.

-

Transformation: Introduce a second plasmid into this strain. This plasmid should carry a mutated version of the essential gene and a different selectable marker (e.g., LEU2).

-

Non-Selective Growth: Inoculate a single colony into 5 mL of rich, non-selective medium (e.g., YPD) and grow overnight at 30°C. This step allows for the spontaneous loss of the URA3-containing plasmid.

-

Plating on 5-FOA: Plate serial dilutions of the overnight culture onto synthetic complete medium containing 1 g/L 5-FOA and lacking the nutrient corresponding to the second plasmid's marker (e.g., leucine). Also include uracil at a concentration of 50 mg/L.[4]

-

Incubation: Incubate the plates at 30°C for 3-5 days.

-

Colony Selection and Verification: Only cells that have lost the URA3 plasmid (and are thus 5-FOA resistant) and have retained the second plasmid will grow. Verify the loss of the URA3 plasmid by replica-plating colonies onto medium lacking uracil. The desired colonies will not grow.

Selection of ura3 Mutants

This protocol is used to isolate spontaneous or induced mutations in the URA3 gene.

Protocol:

-

Culture Growth: Inoculate a single colony of a URA3+ yeast strain into 5 mL of rich medium (YPD) and grow overnight at 30°C.

-

Plating: Plate approximately 10⁷ to 10⁸ cells onto a synthetic complete medium plate containing 1 g/L 5-FOA and 50 mg/L uracil.

-

Incubation: Incubate the plate at 30°C for 3-5 days.

-

Analysis: The colonies that grow are resistant to 5-FOA and are likely to contain mutations in the URA3 gene. It is important to note that mutations in other genes, such as URA6, can also confer 5-FOA resistance, though these are less common.[9][14] Further genetic and molecular analysis is required to confirm the nature of the mutation.

Preparation of 5-FOA Containing Media

Proper preparation of media containing 5-FOA is critical for successful selection.

Protocol for 1 Liter of Solid SC + 5-FOA Medium:

-

Autoclave Agar: In a 2 L flask, dissolve 20 g of agar in 500 mL of deionized water. Autoclave for 20 minutes.

-

Prepare Media Base: In a separate 1 L flask, mix the following components in 500 mL of deionized water:

-

6.7 g Yeast Nitrogen Base without amino acids

-

20 g Glucose (Dextrose)

-

Appropriate synthetic complete amino acid drop-out mix (lacking uracil)

-

50 mg Uracil

-

-

Dissolve 5-FOA: Add 1 g of 5-Fluoroorotic acid monohydrate to the media base. Stir until dissolved. Heating to 55°C may be necessary to fully dissolve the 5-FOA.[15]

-

Filter Sterilize: Sterilize the 5-FOA containing media base by passing it through a 0.2 µm filter.

-

Combine and Pour: Allow the autoclaved agar to cool to approximately 55°C. Aseptically, pour the filter-sterilized 5-FOA media base into the molten agar. Mix gently but thoroughly and pour into sterile petri dishes.

-

Storage: Store the plates at 4°C, protected from light.

Troubleshooting and Considerations

-

High Background: A high number of background colonies on 5-FOA plates can be due to several factors, including incomplete dissolution of 5-FOA, old plates, or a high spontaneous mutation rate in the yeast strain.[2]

-

Low Viability: If few or no colonies grow on 5-FOA plates when they are expected, ensure that the medium is supplemented with uracil. Also, verify the concentration and integrity of the 5-FOA.

-

Alternative Resistance Mechanisms: While mutations in URA3 are the most common cause of 5-FOA resistance, mutations in other genes, such as URA6, can also confer resistance.[9][14] It is crucial to verify the genetic basis of resistance if the specific nature of the mutation is important for downstream applications.

This guide provides a comprehensive overview of the theory and practice of using this compound in yeast genetics. By understanding the underlying principles and following the detailed protocols, researchers can effectively harness this powerful tool for a wide range of genetic manipulations in Saccharomyces cerevisiae.

References

- 1. URA3 | SGD [yeastgenome.org]

- 2. URA3 - Wikipedia [en.wikipedia.org]

- 3. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. 5-Fluoroorotic Acid (5-FOA) - PombEvolution [pombevolution.eu]

- 6. usbio.net [usbio.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. zellbio.eu [zellbio.eu]

- 12. Study Essential Gene Functions by Plasmid Shuffling | Springer Nature Experiments [experiments.springernature.com]

- 13. Study Essential Gene Functions by Plasmid Shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. files.zymoresearch.com [files.zymoresearch.com]

5-Fluoroorotic Acid Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroorotic Acid (5-FOA) is a fluorinated derivative of the pyrimidine precursor orotic acid.[1] As a pivotal tool in molecular genetics, particularly in yeast, its monohydrate form is extensively utilized for the counter-selection of cells expressing the URA3 gene.[1][2][3] This guide provides an in-depth overview of the core properties, mechanism of action, and experimental applications of 5-Fluoroorotic acid monohydrate, tailored for researchers and professionals in drug development.

Core Properties

This compound is a white to off-white or light yellow crystalline powder.[4][5][6] Its fundamental properties are summarized below, providing a critical resource for experimental design and execution.

Chemical and Physical Data

| Property | Value | References |

| Chemical Formula | C₅H₃FN₂O₄ · H₂O | [4][5][6][7] |

| Molecular Weight | 192.1 g/mol | [4][5][6][7] |

| CAS Number | 220141-70-8 (monohydrate) | [1][4][7] |

| Melting Point | Approximately 258 °C | [4][6] |

| Purity | ≥98% | [2][6] |

| Appearance | Off-white to light yellow powder | [4][6] |

Solubility

| Solvent | Solubility | Notes | References |

| Water | Slightly soluble | Readily solubilized with heat; withstands boiling. | [4][6] |

| DMSO | Very soluble | High concentrations can be toxic to cells. | [4][6] |

| NH₄OH/H₂O (1:1) | 50 mg/mL | - | [4][6] |

| Ethanol | Slightly soluble | - | [4][6] |

| Methanol | Slightly soluble | - | [4][6] |

Stability and Storage

This compound exhibits notable stability, particularly to heat, which facilitates its use in sterile media preparation.[4] For optimal long-term use, the following storage conditions are recommended:

| Form | Storage Temperature | Stability | Notes | References |

| Lyophilized Powder | Room Temperature or 4°C | Stable | - | [4][6] |

| Reconstituted Solution | 4°C (short-term) | - | Protect from light. | [4][6] |

| Aliquots | -20°C (long-term) | Stable for at least 6 months | - | [4][6] |

Mechanism of Action: The URA3 Counter-Selection System

The utility of 5-FOA is rooted in its conditional toxicity, which is dependent on the presence of a functional pyrimidine biosynthesis pathway, specifically the enzyme Orotidine-5'-phosphate (OMP) decarboxylase, encoded by the URA3 gene in Saccharomyces cerevisiae.[2][5]

In wild-type yeast cells possessing a functional URA3 gene (URA3⁺), 5-FOA is converted into the toxic compound 5-fluorouracil (5-FU).[1][2] 5-FU is a potent antimetabolite that disrupts both DNA and RNA synthesis, leading to cell death.[8] Conversely, yeast strains with a mutated or absent URA3 gene (ura3⁻) are unable to metabolize 5-FOA and can therefore grow in its presence, provided the medium is supplemented with uracil.[7]

This dual-selection capability—positive selection for URA3⁺ cells in uracil-deficient media and negative selection against them in 5-FOA-containing media—makes it an invaluable marker in yeast genetics.[2]

Caption: Metabolic pathway of 5-FOA and its intersection with pyrimidine biosynthesis.

Experimental Protocols and Applications

5-FOA is a cornerstone of several key molecular biology techniques, primarily in yeast but also adapted for other organisms like E. coli.[9][10]

Preparation of 5-FOA-Containing Media

A standard protocol for preparing selective media involves the addition of 5-FOA to a final concentration of 1 g/L.[11]

Materials:

-

This compound powder

-

Sterile, deionized water

-

Yeast synthetic complete medium components (including uracil)

-

Agar (for plates)

-

DMSO (optional, for stock solution)

Method 1: Direct Addition to Media

-

Prepare 1 liter of yeast synthetic complete medium, including all necessary supplements and uracil.

-

Autoclave the medium.

-

Allow the medium to cool to approximately 55-60°C.

-

Add 1 gram of 5-FOA powder directly to the cooled medium. Stir until completely dissolved.

-

Pour into sterile petri dishes.

Method 2: Using a DMSO Stock Solution

-

Prepare a 100x stock solution by dissolving 100 mg of 5-FOA in 1 mL of DMSO.[11]

-

Prepare and autoclave 1 liter of yeast synthetic complete medium with uracil.

-

Cool the medium to 55-60°C.

-

Add 10 mL of the 100x 5-FOA stock solution to the medium.[11]

-

Mix thoroughly and pour plates.

Plasmid Shuffling

Plasmid shuffling is a technique used to study the function of essential genes.[9] It allows for the introduction of mutated versions of a gene on one plasmid while simultaneously selecting for the loss of another plasmid carrying the wild-type version of the gene.[9]

Caption: Experimental workflow for plasmid shuffling using 5-FOA.

Detailed Protocol for Plasmid Shuffling:

-

Starting Strain: Begin with a yeast strain where the essential gene of interest is deleted from the chromosome but is present on a plasmid carrying the URA3 selectable marker.

-

Transformation: Introduce a second plasmid into this strain. This plasmid should carry a different selectable marker (e.g., LEU2) and the mutated version of the essential gene.

-

Growth: Grow the transformed yeast cells in a medium that selects for the presence of both plasmids (in this example, a medium lacking both uracil and leucine).

-

Counter-Selection: Plate the yeast cells onto a medium containing 5-FOA and leucine. This will select against cells that retain the URA3 plasmid.

-

Analysis: The colonies that grow on the 5-FOA plates have lost the original URA3 plasmid and now rely on the mutated gene from the second plasmid for survival. These colonies can then be analyzed to determine the effect of the mutation.[9]

Applications in Drug Development

The 5-FOA/URA3 system is not only a tool for basic research but also has applications in drug development:

-

Antifungal Drug Screening: The pyrimidine biosynthesis pathway is a target for some antifungal drugs. The 5-FOA selection system can be used to study the mechanisms of resistance to these drugs.

-

Target Validation: In organisms where the URA3 homolog is essential, 5-FOA can be used to validate this pathway as a potential drug target.

-

High-Throughput Screening: The clear life-or-death readout of the 5-FOA system makes it amenable to high-throughput screening assays designed to identify compounds that interfere with pyrimidine metabolism.

Conclusion

This compound is an indispensable reagent in molecular biology and genetics. Its well-understood mechanism of action, coupled with its stability and ease of use, ensures its continued prominence in research and its potential for application in the development of novel therapeutics. This guide provides the foundational knowledge required for the effective and safe implementation of 5-FOA in a laboratory setting.

References

- 1. files.zymoresearch.com [files.zymoresearch.com]

- 2. zymoresearch.com [zymoresearch.com]

- 3. Study Essential Gene Functions by Plasmid Shuffling | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. davuniversity.org [davuniversity.org]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Characterizing selective pressures on the pathway for de novo biosynthesis of pyrimidines in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study Essential Gene Functions by Plasmid Shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. goldbio.com [goldbio.com]

A Technical Guide to Plasmid Shuffling Using 5-FOA

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the plasmid shuffling technique, a powerful genetic tool primarily used in yeast (Saccharomyces cerevisiae) for the functional analysis of essential genes. Central to this technique is the use of 5-Fluoroorotic Acid (5-FOA) for counter-selection.

Introduction to Plasmid Shuffling

Plasmid shuffling is a genetic method that allows for the systematic study of essential genes, which are genes indispensable for an organism's viability.[1] Since a complete deletion of such a gene would be lethal, plasmid shuffling provides a means to maintain cell viability while introducing and studying mutations in the essential gene.[2] The technique involves creating a yeast strain where the chromosomal copy of an essential gene is deleted. Viability is maintained by a "cover" plasmid that carries a wild-type copy of this gene. This cover plasmid also contains a counter-selectable marker, typically URA3.[1][3]

A second plasmid, carrying a mutant version of the essential gene and a different selectable marker (e.g., LEU2), is then introduced into the yeast. The final step involves "shuffling" out the original cover plasmid by growing the cells on a medium that selects against the URA3 marker.[1] This leaves a cell whose viability depends solely on the function of the mutant protein encoded by the second plasmid, allowing for its direct functional assessment.[2]

Core Principles: The URA3 and 5-FOA System

The elegance of plasmid shuffling lies in the dual functionality of the URA3 gene as both a selectable and counter-selectable marker.

-

URA3 as a Selectable Marker: The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which is a key enzyme in the de novo biosynthesis of pyrimidine nucleotides.[4][5] In a ura3Δ mutant strain, this pathway is non-functional, making the cells auxotrophic for uracil. They cannot grow unless uracil is supplied in the medium. Transformation with a URA3-containing plasmid complements this auxotrophy, allowing cells to grow on a medium lacking uracil (positive selection).

-

URA3 as a Counter-Selectable Marker with 5-FOA: 5-Fluoroorotic Acid (5-FOA) is a fluorinated analog of orotic acid, a precursor in the uracil biosynthesis pathway.[6] The OMP decarboxylase enzyme encoded by URA3 can metabolize 5-FOA into the toxic compound 5-fluorouracil (5-FU).[4][7] 5-FU is subsequently converted into metabolites that inhibit both DNA and RNA synthesis, leading to cell death.[4][8] Therefore, only cells that have lost the URA3 gene (ura3⁻) can survive and grow in the presence of 5-FOA (negative or counter-selection).[9]

Biochemical Pathway of 5-FOA Toxicity

The conversion of 5-FOA to a toxic product is a critical step. The Ura3p enzyme converts 5-FOA to 5-fluoroorotidine monophosphate (5-FOMP), which is then metabolized to the toxic compounds 5-fluorodeoxyuridine monophosphate (5-FdUMP) and 5-fluorouridine triphosphate (5-FUTP).[8]

Experimental Workflow

The plasmid shuffling workflow involves a series of sequential genetic manipulations and selections. The overall process is designed to replace a wild-type essential gene on a temporary plasmid with a mutant version for functional study.[1][2]

Detailed Experimental Protocols

Materials and Reagents

-

Yeast Strain (e.g., with ura3, leu2 auxotrophies and a deletion of the essential gene).

-

Plasmid 1: URA3 marker, wild-type essential gene (e.g., YCp-based).[2]

-

Plasmid 2: LEU2 marker, mutant essential gene (e.g., YCp-based).[2]

-

YPD and Synthetic Complete (SC) drop-out media.

-

5-Fluoroorotic Acid (5-FOA) monohydrate.[3]

-

Lithium Acetate (LiOAc), Polyethylene Glycol (PEG), single-stranded carrier DNA (ssDNA).[10][11]

Protocol 1: High-Efficiency Yeast Transformation (LiOAc/PEG Method)

This protocol is adapted from standard lithium acetate procedures.[10][11]

-

Culture Preparation: Inoculate 5-10 mL of YPD with the starting yeast strain. Grow overnight at 30°C with shaking.

-

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. Grow at 30°C until the OD₆₀₀ reaches 0.6-0.8 (typically 3-5 hours, representing the mid-log phase).[12]

-

Cell Harvesting: Centrifuge the cells at 3,000 x g for 5 minutes. Discard the supernatant.

-

Washing: Resuspend the cell pellet in 25 mL of sterile water and centrifuge again.

-

Competence Induction: Resuspend the pellet in 1 mL of 100 mM LiOAc and transfer to a microfuge tube. Centrifuge for 15 seconds and remove the supernatant. Resuspend the cells in 400-500 µL of 100 mM LiOAc.

-

Transformation Mix: In a new tube, mix the following in order:

-

240 µL 50% (w/v) PEG

-

36 µL 1.0 M LiOAc

-

25 µL boiled and chilled ssDNA (2 mg/mL)

-

50 µL of plasmid DNA (0.1-1.0 µg) and sterile water

-

-

Add 50 µL of the competent cell suspension to the transformation mix and vortex gently.

-

Heat Shock: Incubate the mixture at 42°C for 40-45 minutes.[10]

-

Plating: Pellet the cells by centrifugation, remove the transformation mix, and resuspend in 200-500 µL of sterile water. Plate onto the appropriate SC drop-out medium. Incubate at 30°C for 2-4 days.

Protocol 2: Plasmid Shuffling with 5-FOA

-

Starting Strain: Use the strain generated after the successful introduction of both the URA3-marked "cover" plasmid and the LEU2-marked "mutant" plasmid, selected on SC-Ura-Leu plates.

-

Culture Growth: Inoculate a single colony into 5 mL of non-selective liquid medium (e.g., YPD) or a medium that only selects for the second plasmid (SC-Leu). Grow overnight at 30°C. This step allows for the spontaneous loss of the URA3 plasmid.

-

Plating on 5-FOA: Prepare Synthetic Complete medium containing 1 mg/mL 5-FOA.[3] It is critical to also include all necessary supplements (e.g., uracil, since the desired cells will be ura3⁻) but omit the supplement corresponding to the second plasmid's marker (e.g., leucine).

-

Plate serial dilutions of the overnight culture onto the 5-FOA plates.

-

Incubate at 30°C for 3-5 days. Only cells that have lost the URA3 plasmid and retained the LEU2 plasmid will form colonies.

-

Verification: Pick several colonies from the 5-FOA plate and replica-plate them onto three different media types:

-

SC-Leu (confirms retention of the second plasmid).

-

SC-Ura (confirms loss of the first plasmid; no growth expected).

-

YPD (growth control).

-

Data Presentation and Interpretation

Quantitative data is crucial for assessing the efficiency and success of plasmid shuffling experiments.

Table 1: Plasmid Shuffling Efficiency & Background

| Parameter | Conventional Vector | "Superloser" Vector[13] | Notes |

| Background Colonies | ~277 per plate | ~7 per plate | A 38-fold reduction in background was observed with the Superloser vector, which is designed to minimize recombination and promote plasmid loss.[13] |

| Successful Shuffle Events | Very rare (<1 in 10⁷ cells) | Significantly higher (11/50 colonies tested) | For difficult gene swaps (e.g., human histones in yeast), specialized vectors dramatically improve success rates.[13] |

| Typical Plasmid Loss Rate | ~10⁻³ per cell/generation[14] | >10⁻³ per cell/generation | The rate of spontaneous loss of the cover plasmid can influence the number of cells available for selection on 5-FOA. |

Table 2: Factors Influencing 5-FOA Selection Stringency

| Factor | Effect on Selection | Recommendation |

| 5-FOA Concentration | Higher concentration increases stringency but can inhibit growth of true positives. | Start with a standard concentration of 1 mg/mL.[3][4] This can be titrated for specific strains or genes. |

| URA3 Expression Level | Higher expression of Ura3p increases sensitivity to 5-FOA.[5][15] | Use low-copy number (CEN/ARS) plasmids for the URA3 cover plasmid to avoid excessive toxicity. |

| Spontaneous Mutations | Mutations in URA3 or other genes like URA6 can confer 5-FOA resistance, creating false positives.[8] | Always verify the loss of the entire plasmid rather than just a mutation in the URA3 gene. |

Applications in Research and Drug Development

-

Functional Analysis of Essential Genes: The primary application is to study the effect of specific mutations (e.g., point mutations, truncations) on the function of an essential protein.[1][2]

-

Structure-Function Studies: Allows for the creation of a library of mutants to map critical domains and residues within a protein.

-

Drug Target Validation: If an essential yeast protein has a human homolog that is a potential drug target, plasmid shuffling can be used to test inhibitors or screen for mutations that confer resistance, helping to validate the target and understand its mechanism.

-

Pathway Engineering: Facilitates the replacement of native yeast genes with homologs from other species, which can be useful for reconstituting metabolic pathways or studying evolutionary conservation.[13]

-

High-Throughput Screens: The method can be adapted for large-scale screens to identify mutations that, for instance, suppress a specific phenotype or alter sensitivity to a compound.

References

- 1. Study Essential Gene Functions by Plasmid Shuffling | Springer Nature Experiments [experiments.springernature.com]

- 2. Study Essential Gene Functions by Plasmid Shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocols · Benchling [benchling.com]

- 11. med.nyu.edu [med.nyu.edu]

- 12. Yeast transformation [protocols.io]

- 13. Superloser: A Plasmid Shuffling Vector for Saccharomyces cerevisiae with Exceedingly Low Background - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New quantitative methods for measuring plasmid loss rates reveal unexpected stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

The Pivotal Role of 5-Fluoroorotic Acid (5-FOA) in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroorotic Acid (5-FOA) is a powerful and widely utilized compound in the field of molecular biology, particularly in yeast genetics. Its utility lies in its ability to act as a counter-selectable marker, allowing for the selection of cells that have lost a specific gene, namely URA3. This technical guide provides an in-depth exploration of the applications of 5-FOA, its underlying mechanism, detailed experimental protocols, and quantitative data to facilitate its effective use in research and development.

The core principle behind 5-FOA's application is its conditional toxicity. In the presence of a functional URA3 gene, which encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, the non-toxic 5-FOA is converted into the toxic compound 5-fluorouracil (5-FU). 5-FU is a pyrimidine analog that disrupts RNA and DNA synthesis, leading to cell death.[1][2] Consequently, only cells that have lost the URA3 gene (ura3 mutants) can survive and grow on media containing 5-FOA. This unique property makes 5-FOA an invaluable tool for a variety of genetic manipulation techniques.

Mechanism of Action

The selective toxicity of 5-FOA is contingent on the pyrimidine biosynthetic pathway in Saccharomyces cerevisiae and other organisms with an analogous pathway. The key enzyme in this selection system is Orotidine-5'-phosphate decarboxylase, the product of the URA3 gene.

Caption: Mechanism of 5-FOA counter-selection in yeast.

As depicted in the diagram, cells expressing a functional URA3 gene will convert exogenously supplied 5-FOA into the toxic 5-fluorouracil, resulting in cell death. Conversely, cells lacking a functional URA3 gene cannot perform this conversion and are therefore resistant to 5-FOA, allowing them to grow on selective media.

Core Applications and Experimental Protocols

The unique properties of 5-FOA have led to its widespread adoption in a variety of molecular biology techniques.

Plasmid Shuffling

Plasmid shuffling is a powerful technique used to study essential genes or to analyze the function of mutant alleles in the absence of the wild-type gene.[3] The strategy involves maintaining cell viability with a plasmid-borne copy of an essential gene that also carries the URA3 marker. A second plasmid, carrying a mutant version of the gene and a different selectable marker (e.g., LEU2), is then introduced. Subsequent growth on 5-FOA-containing medium selects for cells that have lost the original URA3-marked plasmid, leaving the cells dependent on the mutant allele for survival.[3]

Caption: Experimental workflow for plasmid shuffling using 5-FOA.

-

Strain Preparation: Start with a yeast strain where the essential gene of interest is deleted from the genome and viability is maintained by a centromeric plasmid carrying the wild-type essential gene and the URA3 selectable marker.

-

Transformation: Transform this strain with a second plasmid carrying a mutant allele of the essential gene and a different selectable marker (e.g., LEU2). Select for transformants on media lacking the appropriate nutrient (e.g., leucine).

-

Growth in Non-selective Media: Inoculate a single colony from the transformation plate into a rich, non-selective liquid medium (e.g., YPD) and grow overnight. This step allows for the spontaneous loss of the URA3-containing plasmid.

-

5-FOA Selection: Plate serial dilutions of the overnight culture onto solid medium containing 5-FOA (see Table 1 for concentration). Also, plate dilutions onto non-selective media to calculate the frequency of plasmid loss.

-

Incubation: Incubate the plates at 30°C for 2-5 days until colonies appear.

-

Verification: Pick colonies from the 5-FOA plate and patch them onto media lacking uracil and media lacking the nutrient for the second plasmid's marker (e.g., leucine). Colonies that have lost the URA3 plasmid will not grow on the uracil-deficient medium but will grow on the other selective medium. This confirms the successful "shuffling" of the plasmids.

Allelic Replacement (Gene Deletion and Integration)

5-FOA is instrumental in two-step allelic replacement strategies, which allow for the seamless deletion or integration of DNA sequences without leaving a selectable marker in the genome.

In the first step, the target gene is replaced by a cassette containing the URA3 gene. In the second step, this URA3 marker is "popped out" by homologous recombination between repeated sequences flanking the marker, and cells that have successfully excised the marker are selected on 5-FOA medium.

A similar two-step process can be used to integrate a gene of interest. First, the URA3 marker is integrated at the desired locus. Then, a DNA fragment containing the gene of interest flanked by sequences homologous to the integration site is transformed into the cells. Homologous recombination replaces the URA3 marker with the gene of interest, and successful integrants are selected on 5-FOA plates.[4]

Caption: Workflow for two-step allelic replacement using 5-FOA.

-

Marker Integration: Transform yeast with a PCR-generated cassette containing the URA3 gene flanked by short regions of homology to the target gene. Select for transformants on medium lacking uracil.

-

Induce Recombination: Grow a Ura+ transformant in non-selective liquid medium to allow for spontaneous homologous recombination between the flanking direct repeats, leading to the excision of the URA3 marker.

-

5-FOA Selection: Plate serial dilutions of the culture on 5-FOA containing medium.

-

Verification: Screen 5-FOA resistant colonies by PCR to confirm the deletion of the target gene and the absence of the URA3 marker.

CRISPR/Cas9 Genome Editing

The advent of CRISPR/Cas9 technology has revolutionized genome editing.[5] In yeast, 5-FOA is frequently used to cure cells of the Cas9/gRNA expression plasmid, which often carries the URA3 marker for initial selection.[5] After successful editing, it is desirable to remove the plasmid to prevent off-target effects and to free up the selectable marker for subsequent manipulations.

Caption: CRISPR/Cas9 workflow in yeast with 5-FOA plasmid curing.

-

Confirm Editing: After transformation with the Cas9/gRNA plasmid and a repair template, and selection on -Ura plates, verify the desired genomic edit in several colonies by PCR and sequencing.[5]

-

Non-selective Growth: Inoculate a confirmed edited colony into rich medium (YPD) and grow overnight to facilitate plasmid loss.

-

5-FOA Selection: Streak the overnight culture for single colonies on a plate containing 5-FOA.[5]

-

Incubation: Incubate at 30°C for 2-3 days.

-

Verification of Curing: Pick several colonies from the 5-FOA plate and replica-plate them onto a rich medium plate and a -Ura plate. Colonies that have been cured of the plasmid will grow on the rich medium but not on the -Ura plate.[5]

Yeast Two-Hybrid (Y2H) Screens

In some variations of the yeast two-hybrid system, 5-FOA is used to select against the interaction between two proteins. This "reverse" two-hybrid system is useful for identifying mutations that disrupt a known protein-protein interaction or for screening for small molecules that inhibit the interaction.[6] In this setup, the interaction between the bait and prey proteins drives the expression of the URA3 gene, making the cells sensitive to 5-FOA.

Quantitative Data for 5-FOA Applications

The successful application of 5-FOA relies on the use of appropriate concentrations and media conditions. The following tables summarize key quantitative parameters.

Table 1: 5-FOA Concentrations in Selective Media

| Application | 5-FOA Concentration | Notes |

| General Plasmid Curing/Shuffling | 1 g/L (0.1%) | Standard concentration for most applications.[7] |

| Selection for Deletions/Mutations | 1.5 g/L (0.15%) | Higher concentration can increase selection stringency.[7] |

| Tunable Selection | 0.3 - 1.0 g/L | Varying concentrations can be used to correlate gene expression levels with growth.[2] |

Table 2: Media Composition and Incubation Parameters

| Parameter | Value/Condition | Rationale/Notes |

| Basal Medium | Synthetic Complete (SC) or Yeast Nitrogen Base (YNB) | Defined media are crucial to avoid uracil which would compete with 5-FOA.[8] |

| Carbon Source | 2% Glucose | Standard carbon source. |

| Uracil Supplementation | 50 mg/L | A small amount of uracil is often added to allow for initial growth before the toxic effects of 5-FU accumulate.[2] |

| pH | Should be below 4.5 | The protonated form of 5-FOA is thought to be more readily taken up by the cells.[9] |

| Incubation Temperature | 30°C | Standard growth temperature for S. cerevisiae. |

| Incubation Time | 2-5 days | Colony appearance can vary depending on the strain and the specific application. |

Conclusion

5-Fluoroorotic acid remains an indispensable tool in the molecular biologist's toolkit, particularly for those working with yeast and other genetically tractable eukaryotes. Its simple yet elegant mechanism of counter-selection enables a wide array of sophisticated genetic manipulations, from studying essential genes to creating markerless genomic modifications. By understanding the principles of its action and adhering to optimized protocols and quantitative parameters, researchers can effectively harness the power of 5-FOA to advance their scientific investigations and drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Study Essential Gene Functions by Plasmid Shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Quantitative analysis of the rates for repeat-mediated genome instability in a yeast experimental system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-FOA selection - Cell Biology [protocol-online.org]

- 9. usbio.net [usbio.net]

Methodological & Application

Application Notes and Protocols for Preparing 5-FOA Plates for Yeast Transformation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of 5-Fluoroorotic Acid (5-FOA) plates, a critical component in yeast genetics for the counter-selection of cells expressing the URA3 gene. This technique is fundamental for a variety of applications, including plasmid shuffling, gene replacement, and identifying protein-protein interactions in two-hybrid systems.

Introduction

5-Fluoroorotic acid is a pyrimidine analog that is converted into the toxic compound 5-fluorouracil (5-FU) by the enzyme orotidine-5'-phosphate decarboxylase, which is encoded by the URA3 gene in Saccharomyces cerevisiae.[1][2][3] This conversion makes 5-FOA toxic to yeast cells that have a functional URA3 gene.[2] Consequently, only yeast cells that have lost the URA3 gene, either through plasmid loss or gene deletion, are able to grow on media containing 5-FOA.[1][4] This powerful selection method is a cornerstone of modern yeast molecular biology.

The protocol below outlines two common methods for preparing 5-FOA plates: using 5-FOA powder directly and using a 100X 5-FOA stock solution. Both methods yield effective selective media.

Data Presentation

Table 1: Composition of 5-FOA Plate Media (for 0.5 Liter)

| Component | Quantity | Notes |

| Bacto-Agar | 15 g | For solidification of the media. |

| Molecular Biology Grade H₂O | 300 ml | To be autoclaved with the agar. |

| Yeast Nitrogen Base (without ammonium sulfate and amino acids) | 0.85 g | Provides essential vitamins and minerals. |

| Ammonium Sulfate | 2.5 g | Nitrogen source. |

| Amino Acid Mix (Complete or Drop-out) | 0.3 g | Provides necessary amino acids. Use a mix lacking uracil (SC-Ura). |

| 40% Glucose Solution | 25 ml | Carbon source. |

| Uracil | 17.5 mg | Required for the growth of ura3- strains. |

| 5-Fluoroorotic Acid (5-FOA) | 0.5 g | The selective agent. |

| Additional required amino acids | As needed | Depending on the auxotrophic markers of the yeast strain. |

| Molecular Biology Grade H₂O | 225 ml | To dissolve the FOA mix components. |

Table 2: Preparation of 100X 5-FOA Stock Solution

| Component | Quantity | Final Concentration |

| 5-Fluoroorotic Acid (5-FOA) | 100 mg | 100 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 1 mL | - |

Experimental Protocols

Method 1: Preparing 5-FOA Plates from Powder

This method involves adding 5-FOA powder directly to the sterile media.

Materials:

-

5-Fluoroorotic Acid (5-FOA) powder

-

Yeast Nitrogen Base (without ammonium sulfate and amino acids)

-

Ammonium Sulfate

-

Amino Acid Drop-out mix (lacking uracil)

-

Glucose

-

Uracil

-

Bacto-Agar

-

Molecular Biology Grade Water

-

Sterile petri dishes

-

Autoclave

-

Stir plate and stir bar

-

0.2 µm bottle top filter

Procedure:

-

Prepare the Agar Base: In a 500 ml flask, dissolve 15 g of Bacto-Agar in 300 ml of molecular biology grade water. Autoclave for 25 minutes to sterilize.[5]

-

Prepare the FOA Mix: In a separate sterile bottle, combine the following components:

-

0.85 g Yeast Nitrogen Base (without ammonium sulfate and amino acids)

-

2.5 g Ammonium Sulfate

-

0.3 g Amino Acid Mix (SC-Ura)

-

25 ml 40% Glucose

-

17.5 mg Uracil

-

0.5 g 5-FOA

-

Any other required amino acids for your yeast strain

-

225 ml Molecular Biology Grade Water[5]

-

-

Dissolve the FOA Mix: Gently heat the mixture to 65°C and stir on a stir plate until all components are completely dissolved (approximately 10-15 minutes).[5]

-